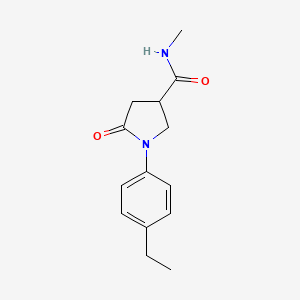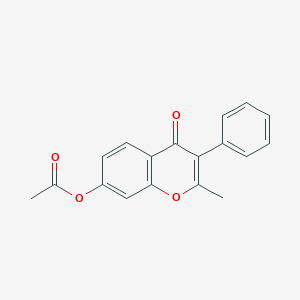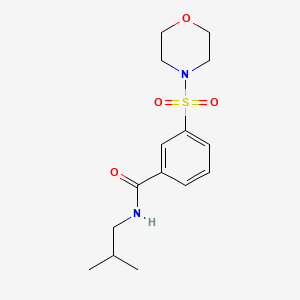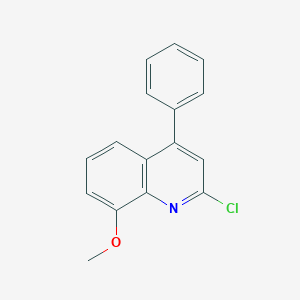
1-(4-ethylphenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-ethylphenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide, also known as EPHEDRINE, is a chemical compound that has been widely studied due to its potential therapeutic applications. EPHEDRINE belongs to a class of compounds known as pyrrolidinecarboxamides, which have been shown to possess a range of biological activities.
作用機序
The mechanism of action of 1-(4-ethylphenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide is not fully understood. However, it has been proposed that 1-(4-ethylphenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide exerts its biological effects by modulating the activity of various signaling pathways in the body. 1-(4-ethylphenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and anti-inflammatory responses. 1-(4-ethylphenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
1-(4-ethylphenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide has been shown to possess a range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are implicated in the development of various diseases. 1-(4-ethylphenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide has also been shown to improve cognitive function and memory in animal models. In addition, 1-(4-ethylphenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide has been shown to have analgesic and antipyretic effects.
実験室実験の利点と制限
One of the advantages of using 1-(4-ethylphenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide in lab experiments is its potent antioxidant and neuroprotective properties. This makes it an ideal candidate for the study of various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. However, one of the limitations of using 1-(4-ethylphenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide in lab experiments is its potential toxicity. 1-(4-ethylphenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide has been shown to be toxic at high doses, and caution should be exercised when using it in lab experiments.
将来の方向性
There are several future directions for the study of 1-(4-ethylphenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide. One of the most promising areas of research is its potential therapeutic applications in the treatment of various diseases. Further studies are needed to determine the optimal dosage and administration route of 1-(4-ethylphenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide for the treatment of these diseases. In addition, more research is needed to fully understand the mechanism of action of 1-(4-ethylphenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide and its potential side effects. Overall, 1-(4-ethylphenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide is a promising compound that has the potential to be developed into a novel therapeutic agent for the treatment of various diseases.
合成法
The synthesis of 1-(4-ethylphenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide can be achieved using several methods. One of the most common methods involves the reaction of 4-ethylphenylhydrazine with ethyl acetoacetate in the presence of a catalyst. The resulting product is then treated with methylamine to yield 1-(4-ethylphenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide. Other methods include the use of pyrrolidine as a starting material, which is then reacted with an appropriate aldehyde or ketone to yield 1-(4-ethylphenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide.
科学的研究の応用
1-(4-ethylphenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to possess a range of biological activities, including anti-inflammatory, analgesic, and antipyretic effects. 1-(4-ethylphenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide has also been shown to have potent antioxidant and neuroprotective properties. These properties make 1-(4-ethylphenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide a promising candidate for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
特性
IUPAC Name |
1-(4-ethylphenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-3-10-4-6-12(7-5-10)16-9-11(8-13(16)17)14(18)15-2/h4-7,11H,3,8-9H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAIWJGHNYOAKDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-ethylphenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N-diethyl-2-[(4-phenyl-1-phthalazinyl)oxy]ethanamine](/img/structure/B4966850.png)


![1-(3-chlorophenyl)-4-[phenyl(phenylthio)acetyl]piperazine](/img/structure/B4966876.png)
![1-chloro-2-[3-(4-ethoxyphenoxy)propoxy]-4-methylbenzene](/img/structure/B4966884.png)

![N-methyl-N-[(7-methyl-1H-benzimidazol-2-yl)methyl]-6-oxo-1-(2-phenylethyl)-3-piperidinecarboxamide](/img/structure/B4966897.png)

![1-(4-isopropyl-3-methylphenoxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B4966903.png)
![N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4966907.png)
![((2S)-1-{5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-2-pyrrolidinyl)methanol](/img/structure/B4966914.png)
![N-[4-(acetylamino)phenyl]-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B4966929.png)
![1-[benzyl(phenyl)amino]-3-(4-methylphenoxy)-2-propanol hydrochloride](/img/structure/B4966936.png)